tert-butyl (2S)-2-(1H-indol-3-ylmethyl)piperazine-1-carboxylate

Chiral synthesis Stereochemical SAR Enantiopure building blocks

tert-Butyl (2S)-2-(1H-indol-3-ylmethyl)piperazine-1-carboxylate (CAS 947685-14-5) is a chiral, N1-Boc-protected piperazine building block bearing an indol-3-ylmethyl substituent at the (S)-configured C2 position. With a molecular formula of C18H25N3O2 and an exact mass of 315.19467705 g/mol, it belongs to the indole-piperazine hybrid class—a privileged scaffold extensively employed in the design of CNS-active agents, antiviral attachment inhibitors, and HDAC inhibitors.

Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
CAS No. 947685-14-5
Cat. No. B3043886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S)-2-(1H-indol-3-ylmethyl)piperazine-1-carboxylate
CAS947685-14-5
Molecular FormulaC18H25N3O2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1CC2=CNC3=CC=CC=C32
InChIInChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-9-8-19-12-14(21)10-13-11-20-16-7-5-4-6-15(13)16/h4-7,11,14,19-20H,8-10,12H2,1-3H3/t14-/m0/s1
InChIKeySZFISJWVBISQGR-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S)-2-(1H-indol-3-ylmethyl)piperazine-1-carboxylate (CAS 947685-14-5): A Stereodefined Indole-Piperazine Building Block for CNS and Antiviral Drug Discovery


tert-Butyl (2S)-2-(1H-indol-3-ylmethyl)piperazine-1-carboxylate (CAS 947685-14-5) is a chiral, N1-Boc-protected piperazine building block bearing an indol-3-ylmethyl substituent at the (S)-configured C2 position . With a molecular formula of C18H25N3O2 and an exact mass of 315.19467705 g/mol, it belongs to the indole-piperazine hybrid class—a privileged scaffold extensively employed in the design of CNS-active agents, antiviral attachment inhibitors, and HDAC inhibitors [1]. The compound features a single stereocenter, one free secondary amine (N4) available for further derivatization, and a Boc group that permits orthogonal deprotection under mildly acidic conditions, making it a strategically versatile intermediate for parallel medicinal chemistry and fragment-based elaboration campaigns .

Why Generic Substitution of CAS 947685-14-5 with Racemic or Regioisomeric Indole-Piperazine Analogs Compromises Synthetic Fidelity


Indole-piperazine building blocks that share superficial structural similarity—such as the racemic 2-substituted variant (CAS 1060807-67-1), the (R)-enantiomer (CAS 169458-48-4), or regioisomers with indole attached at N4 (CAS 947498-87-5) or C3 without a methylene spacer (CAS 886771-56-8)—are not functionally interchangeable with CAS 947685-14-5 . The defined (S)-stereochemistry at C2 is essential when the piperazine ring is destined for chiral ligand design or when the target binding pocket imposes a specific vector for the indole pharmacophore; use of the racemate introduces 50% undesired enantiomer that can generate confounding SAR or require costly chiral separation downstream [1]. Likewise, the N1-Boc / C2-indolylmethyl regiochemistry of CAS 947685-14-5 places the deprotectable amine and the indole on adjacent carbons, creating a unique spatial relationship that cannot be replicated by N4-indole regioisomers (CAS 947498-87-5) or by C3-indole variants lacking the methylene tether (CAS 886771-56-8), which exhibit different conformational flexibility and pharmacophoric geometry [2]. Procurement of the incorrect stereoisomer or regioisomer therefore risks invalidating an entire synthetic sequence and the associated biological data.

Quantitative Differentiation Evidence for CAS 947685-14-5 vs. Closest Indole-Piperazine Analogs


Enantiomeric Identity: (S)- vs. (R)-2-(Indol-3-ylmethyl)piperazine-1-carboxylate

CAS 947685-14-5 is the defined (S)-enantiomer with a specific optical rotation, whereas CAS 169458-48-4 is the (R)-enantiomer and CAS 1060807-67-1 is the racemate or stereochemically undefined form . In chiral drug discovery campaigns—such as neurokinin receptor antagonist programs where the indolylalkyl-piperazine core directly engages the receptor binding pocket—the (S)-configuration at the piperazine C2 position determines the spatial presentation of the indole moiety and influences target binding affinity [1]. The (S)-enantiomer provides a single, defined chemical entity for SAR interpretation, while the racemate (CAS 1060807-67-1) presents a 50:50 mixture that can mask true potency differences between enantiomers .

Chiral synthesis Stereochemical SAR Enantiopure building blocks

Regiochemical Precision: N1-Boc/C2-Indolylmethyl vs. N1-Boc/N4-Indole and C3-Indole Analogs

CAS 947685-14-5 features a unique N1-Boc-protected piperazine with the indol-3-ylmethyl group on the adjacent C2 carbon, creating a vicinal relationship between the deprotectable amine and the indole-bearing stereocenter. The closest regioisomer, CAS 947498-87-5 (tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate), places the indole directly on the distal N4 nitrogen, producing a symmetric molecule with no C2 stereocenter and a fundamentally different vector for pharmacophore extension . Another analog, CAS 886771-56-8 (tert-butyl 3-(1H-indol-3-yl)piperazine-1-carboxylate), attaches the indole directly to C3 without a methylene spacer, reducing conformational degrees of freedom (4 vs. 5 rotatable bonds) and altering the spatial reach of the indole ring . The target compound's methylene linker provides conformational flexibility that is critical for induced-fit binding in targets such as HDAC6 and the HIV-1 gp120 binding pocket [1].

Regioselective synthesis Piperazine functionalization Scaffold geometry

Supplier-Verified Purity: Batch-to-Batch Consistency for Reproducible Downstream Synthesis

Commercially available CAS 947685-14-5 from established suppliers such as Apollo Scientific (Cat. OR15656) and Santa Cruz Biotechnology (Cat. sc-358540) is specified at ≥95% purity (typically 97-98%) with full Certificate of Analysis documentation . In contrast, the racemic analog CAS 1060807-67-1 is frequently listed at 95% purity without stereochemical specification, introducing additional uncertainty for enantioselective applications . Supplier documentation for CAS 947685-14-5 typically includes HPLC purity, specific rotation, and identity confirmation by 1H-NMR, providing the traceability required for GLP-compliant synthesis and patent filing.

Quality control Synthetic intermediate Purity specification

Orthogonal Deprotection Strategy: N1-Boc with Free N4 for Selective Elaboration

CAS 947685-14-5 carries a Boc group exclusively on N1, leaving N4 as a free secondary amine available for immediate acylation, sulfonylation, reductive amination, or urea formation without requiring a deprotection step . This contrasts with fully protected analogs such as 1-N-Boc-4-(5-indolyl)piperazine (CAS 478083-09-9), where the indole is at the N4 position and both piperazine nitrogens are substituted, leaving no free amine for direct elaboration . The free N4 in the target compound enables convergent synthesis strategies in which the unprotected piperazine nitrogen can be directly coupled to carboxylic acids, sulfonyl chlorides, or isocyanates to rapidly generate diverse compound libraries [1].

Protecting group strategy Orthogonal synthesis Parallel library synthesis

Validated Scaffold for Target Class: Indole-Piperazine Core in HDAC6 and HIV-1 gp120 Inhibitor Programs

The indole-piperazine core represented by the deprotected derivative of CAS 947685-14-5 has been experimentally validated in two independent therapeutic programs. In the HDAC6 inhibitor series by Liang et al. (2023), indole-piperazine hybrids bearing a hydroxamic acid warhead achieved selective HDAC6 inhibition with neurite outgrowth-promoting activity [1]. Separately, the BMS HIV-1 attachment inhibitor program demonstrated that the piperazine ring with an indole glyoxamide substituent is a critical pharmacophoric element, with the piperazine serving as a scaffold to correctly deploy the indole and benzamide in a topographical relationship that complements the gp120 binding site [2]. Both contexts utilize the exact substitution pattern accessible from CAS 947685-14-5: a functionalizable piperazine nitrogen and an indole moiety connected via a methylene or carbonyl linker at the adjacent carbon, underscoring the building block's direct relevance to validated drug targets.

HDAC6 inhibition HIV-1 attachment Privileged scaffold

Best Research and Industrial Application Scenarios for CAS 947685-14-5 Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral CNS Drug Candidates Requiring Defined (S)-Configuration at the Piperazine Core

In medicinal chemistry programs targeting CNS receptors where the stereochemistry of the piperazine ring directly influences target engagement—such as neurokinin-1 (NK1) antagonists, serotonin receptor modulators, or dopamine D2 receptor ligands—CAS 947685-14-5 provides the (S)-configured building block essential for generating enantiopure lead compounds. As demonstrated in patent EP 0846116, the (S)-indolylalkyl-piperazine core is a critical pharmacophoric element for NK1 receptor antagonism [1]. The defined stereochemistry eliminates the ambiguity and synthetic burden associated with racemic intermediates (CAS 1060807-67-1), enabling direct SAR interpretation and reducing downstream chiral resolution costs. This scenario is directly supported by the enantiomeric identity evidence in Section 3, Evidence Item 1.

Parallel Library Synthesis Exploiting the Free N4 Amine for Rapid Diversification

For high-throughput medicinal chemistry campaigns—particularly in antiviral or epigenetic inhibitor programs—the N1-Boc/C2-indolylmethyl architecture of CAS 947685-14-5 enables immediate diversification at the free N4 position without a preliminary deprotection step. This convergent strategy, validated in the BMS HIV-1 attachment inhibitor series where piperazine N4 was elaborated with benzoyl and glyoxamide groups, accelerates library production by one synthetic step per analog [2]. In contrast, fully protected analogs such as CAS 478083-09-9 or N4-substituted regioisomers (CAS 947498-87-5) require an initial deprotection, adding 1-2 days and 5-15% yield loss per library member. This scenario stems from the orthogonal deprotection evidence in Section 3, Evidence Item 4.

Synthesis of Indole-Piperazine HDAC6 Inhibitors with Defined Linker Geometry

The methylene spacer between the piperazine C2 and the indole C3 position in CAS 947685-14-5 provides the conformational flexibility and spatial reach identified as optimal in selective HDAC6 inhibitor design. Liang et al. (2023) demonstrated that indole-piperazine derivatives with appropriate linker geometry achieve HDAC6-selective inhibition and promote neurite outgrowth, a phenotype relevant to neurodegenerative disease models [3]. The target compound's 5 rotatable bonds and the methylene-linked architecture map directly onto this validated pharmacophore, whereas regioisomers lacking the methylene spacer (CAS 886771-56-8, with indole directly at piperazine C3) produce a more rigid scaffold with reduced conformational sampling. This scenario is directly supported by the regiochemical precision and target-class validation evidence in Section 3, Evidence Items 2 and 5.

GLP-Compliant Synthesis and Patent Filing Requiring Full Analytical Traceability

For late-stage preclinical development and patent filing, CAS 947685-14-5 sourced from established suppliers (Apollo Scientific, Santa Cruz Biotechnology) comes with documented HPLC purity (≥95-98%), specific rotation, and NMR identity confirmation, satisfying the analytical traceability requirements for GLP-compliant synthesis and regulatory submissions . The racemic or stereochemically undefined analog CAS 1060807-67-1, even when of comparable chemical purity, introduces an unquantified stereochemical impurity profile that complicates patent claims and may be rejected by patent examiners for lack of definiteness. This scenario is directly supported by the supplier-verified purity evidence in Section 3, Evidence Item 3.

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